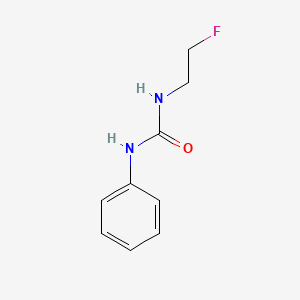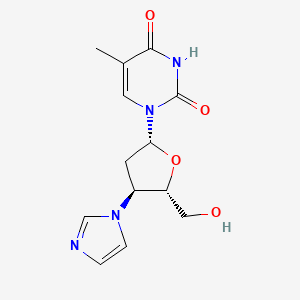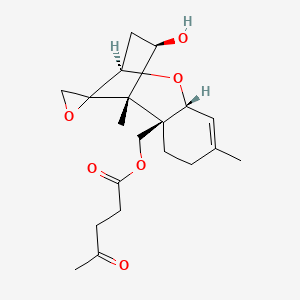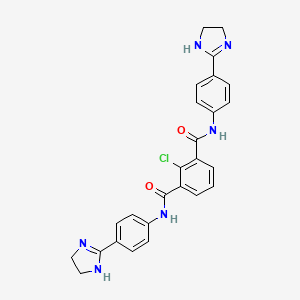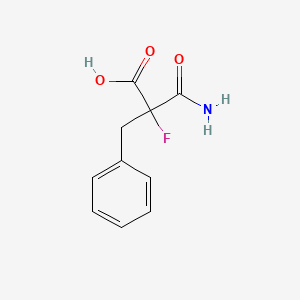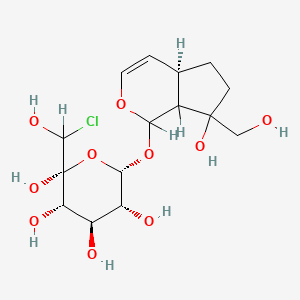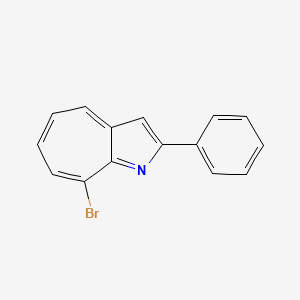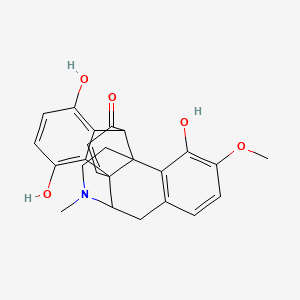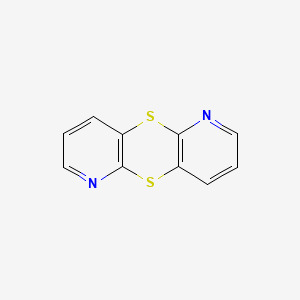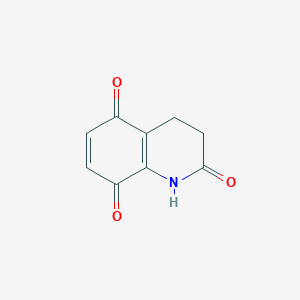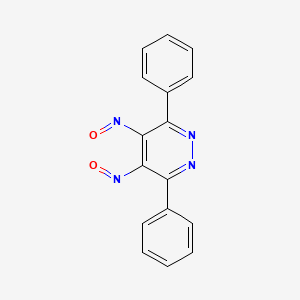
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a cyano group, an ethyl group, and multiple amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps. The initial step often includes the reaction of ethylamine with a cyanoethylating agent to introduce the cyano group. This is followed by the reaction with octadecanoyl chloride to form the amide linkages. The final step involves the quaternization of the amine with ethyl sulfate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membranes and lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. The compound’s amide linkages and cyano group allow it to interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxodocosyl)amino)ethyl)-, ethyl sulfate
- Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadec-9-enoyl)amino)ethyl)-, ethyl sulfate
Uniqueness
Compared to similar compounds, Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
67633-77-6 |
|---|---|
Fórmula molecular |
C47H94N4O6S |
Peso molecular |
843.3 g/mol |
Nombre IUPAC |
2-cyanoethyl-ethyl-bis[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C45H88N4O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(50)47-39-42-49(6-3,41-35-38-46)43-40-48-45(51)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-37,39-43H2,1-3H3,(H-,47,48,50,51);2H2,1H3,(H,3,4,5) |
Clave InChI |
KHCOUJSHSKIANR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


